1H-1,2,3-Triazol-5-amine, N,1-diphenyl-
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Overview
Description
N,1-Diphenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and diverse biological activities. The structure of N,1-Diphenyl-1H-1,2,3-triazol-5-amine consists of a triazole ring substituted with two phenyl groups and an amine group at the 5-position. This unique structure imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Diphenyl-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between azides and alkynes, commonly known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective . The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized by reacting aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of N,1-Diphenyl-1H-1,2,3-triazol-5-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N,1-Diphenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products:
Oxidation: N-oxides of N,1-Diphenyl-1H-1,2,3-triazol-5-amine.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
N,1-Diphenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,1-Diphenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation.
Pathways Involved: The inhibition of these molecular targets leads to the disruption of cellular pathways, resulting in the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound with similar chemical properties but lacks the phenyl substitutions.
1,2,4-Triazole: Another triazole isomer with different substitution patterns and biological activities.
Imidazole: A structurally related heterocycle with a wide range of biological activities.
Uniqueness: N,1-Diphenyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups enhances its stability and biological activity compared to other triazoles .
Properties
CAS No. |
56495-47-7 |
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Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N,3-diphenyltriazol-4-amine |
InChI |
InChI=1S/C14H12N4/c1-3-7-12(8-4-1)16-14-11-15-17-18(14)13-9-5-2-6-10-13/h1-11,16H |
InChI Key |
BHKUVHJLNPHOBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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